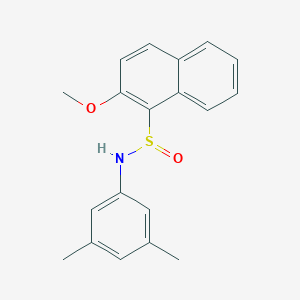

N-(3,5-dimethylphenyl)-2-methoxy-1-naphthalenesulfinamide

Overview

Description

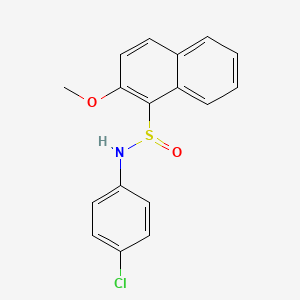

“N-(3,5-dimethylphenyl)-2-methoxy-1-naphthalenesulfinamide” is a complex organic compound. It contains a naphthalene backbone, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also has a sulfinamide functional group attached to the naphthalene ring, and a methoxy group attached to the second position of the naphthalene ring. The sulfinamide group is attached to a phenyl ring, which is further substituted with two methyl groups at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar naphthalene ring system, with the sulfinamide, methoxy, and dimethylphenyl groups adding steric bulk and potentially influencing the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfinamide, methoxy, and dimethylphenyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic naphthalene ring system and the various functional groups would likely contribute to its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications

Asymmetric Synthesis

N-(3,5-dimethylphenyl)-2-methoxy-1-naphthalenesulfinamide has been involved in the asymmetric synthesis of various compounds. For instance, its application in the synthesis of (M)‐2‐Hydroxymethyl‐1‐(2‐Hydroxy‐4,6‐Dimethylphenyl)Naphthalene was reported, highlighting its potential in stereoselective reactions and enantioselective syntheses (Bringmann et al., 2003).

Inhibitors in Pharmacology

This compound has also been used in the synthesis of novel non-peptide endothelin-A receptor antagonists. The research demonstrated its role in developing compounds with potent, selective properties, offering insights into new therapeutic agents (Bradbury et al., 1997).

Antiproliferative Activity

Further, it has been employed in the synthesis of derivatives that exhibit antiproliferative activity. Such studies are crucial in exploring new pathways for tumor research and therapy (Berardi et al., 2005).

Synthesis of Polyimides

The compound has been involved in the synthesis of novel bismaleimide and epoxy resin with naphthalene side groups. These materials demonstrate high thermal stability and are of interest in the field of materials science and engineering (Wang et al., 1998).

Inhibitors of Protein Kinases

It has also been incorporated in the design of isoquinolinesulfonamides, potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This application is significant in understanding and potentially manipulating signal transduction pathways (Hidaka et al., 1984).

Mechanism of Action

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-13-10-14(2)12-16(11-13)20-23(21)19-17-7-5-4-6-15(17)8-9-18(19)22-3/h4-12,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQECMLOLFXWRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)C2=C(C=CC3=CC=CC=C32)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorophenyl){3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3139293.png)

![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)

![1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide](/img/structure/B3139327.png)

![[3-(methylamino)-4-nitro-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3139331.png)

![N,N-diethyl-1-ethanaminium 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3139335.png)

![N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3139353.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide](/img/structure/B3139370.png)

![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)